3,4,5-trimethoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzamide
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Overview
Description
3,4,5-trimethoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzamide is a complex organic compound that features multiple functional groups, including methoxy groups, a piperazine ring, and a pyridine ring. Compounds with such structures are often investigated for their potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperazine Derivative: Starting with 2-methoxyphenylpiperazine, which can be synthesized through the reaction of 2-methoxyaniline with piperazine.
Coupling with Pyridine Derivative: The piperazine derivative is then coupled with a pyridine derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Introduction of the Benzamide Group:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of methoxy groups would yield aldehydes or acids, while reduction of nitro groups would yield amines.
Scientific Research Applications
3,4,5-trimethoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzamide may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying receptor-ligand interactions.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the synthesis of specialty chemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For instance, if the compound acts on a receptor, it might function as an agonist or antagonist, modulating the receptor’s activity. The molecular targets could include enzymes, ion channels, or receptors, and the pathways involved could be related to signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
3,4,5-trimethoxybenzamide: Lacks the piperazine and pyridine rings.
N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)pyridine: Lacks the trimethoxybenzamide group.
2-methoxyphenylpiperazine: Lacks the pyridine and benzamide groups.
Uniqueness
The uniqueness of 3,4,5-trimethoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzamide lies in its combination of functional groups, which may confer unique pharmacological properties and make it a valuable compound for research and development.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N4O5/c1-34-24-10-6-5-9-22(24)31-12-14-32(15-13-31)23(20-8-7-11-29-18-20)19-30-28(33)21-16-25(35-2)27(37-4)26(17-21)36-3/h5-11,16-18,23H,12-15,19H2,1-4H3,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXHVGIUGFALGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(CNC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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